molecular formula C18H14F5N5O B14928918 (E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide

(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide

Cat. No.: B14928918
M. Wt: 411.3 g/mol
InChI Key: SEAXSJMHQPCMPS-ONEGZZNKSA-N
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Description

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the propenamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. This includes binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-PROPENAMIDE apart is its unique combination of a pyrazole ring and a pentafluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14F5N5O

Molecular Weight

411.3 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C18H14F5N5O/c1-2-27-8-10(7-24-27)3-4-13(29)25-12-5-6-28(26-12)9-11-14(19)16(21)18(23)17(22)15(11)20/h3-8H,2,9H2,1H3,(H,25,26,29)/b4-3+

InChI Key

SEAXSJMHQPCMPS-ONEGZZNKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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